molecular formula C34H36BF4NO6 B1436998 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate CAS No. 1965330-59-9

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Cat. No. B1436998
M. Wt: 641.5 g/mol
InChI Key: DNLLZEBRIYLUOW-UHFFFAOYSA-N
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Description

The compound “10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate” is a complex organic molecule. It contains a 3,5-dimethoxyphenyl group, a mesityl group, and four methoxy groups attached to an acridinium core . The tetrafluoroborate anion is a common counterion in organic chemistry due to its stability and good solubility .


Molecular Structure Analysis

The molecular structure of this compound is likely to be highly conjugated due to the presence of the acridinium core . The various substituents (3,5-dimethoxyphenyl, mesityl, and methoxy groups) may influence the electronic properties of the molecule .

properties

IUPAC Name

10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36NO6.BF4/c1-19-10-20(2)31(21(3)11-19)34-32-27(15-25(38-6)17-29(32)40-8)35(22-12-23(36-4)14-24(13-22)37-5)28-16-26(39-7)18-30(41-9)33(28)34;2-1(3,4)5/h10-18H,1-9H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLLZEBRIYLUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36BF4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
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10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
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10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
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10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
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10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
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10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Citations

For This Compound
7
Citations
A Joshi-Pangu, F Lévesque, HG Roth… - The Journal of …, 2016 - ACS Publications
The emergence of visible light photoredox catalysis has enabled the productive use of lower energy radiation, leading to highly selective reaction platforms. Polypyridyl complexes of …
Number of citations: 291 pubs.acs.org
F Krätzschmar, S Ortgies, RYN Willing, A Breder - Catalysts, 2019 - mdpi.com
A series of unprecedented chiral selenium-π-acid catalysts for the asymmetric, oxidative functionalization of alkenes has been developed. In total, eleven different chiral …
Number of citations: 9 www.mdpi.com
P Fernandez‐Rodriguez, F Legros… - European Journal of …, 2021 - Wiley Online Library
Photoredox chemistry has greatly stimulated the application of radical based transformations in medicinal chemistry and early drug discovery in recent years. Carboxylate groups have …
Á Gutiérrez-Bonet, W Liu - Organic Letters, 2023 - ACS Publications
Leveraging α-fluoroalkyl or fluorobenzyl radicals to introduce fluorinated motifs allows for the rapid preparation of fluorine-containing building blocks. Herein, we report the generation of …
Number of citations: 7 pubs.acs.org
J Shen, N Li, Y Yu, C Ma - Organic letters, 2019 - ACS Publications
An efficient synthesis of benzo[a]carbazoles via visible-light-induced tandem oxidation/[3 + 2] cycloaddition/oxidative aromatization reactions was reported. The benzylic C(sp 3 )–H of …
Number of citations: 14 pubs.acs.org
M Caldarelli, L Laze, L Piazza, G Caputo, M De Amici… - Tetrahedron …, 2022 - Elsevier
The development of a visible light-mediated Giese-type reaction using arylboronic acids as aryl radical source is described. The synthetic protocol capitalizes on the employment of …
Number of citations: 1 www.sciencedirect.com
V Corcé, C Ollivier, L Fensterbank - Chemical Society Reviews, 2022 - pubs.rsc.org
Recent developments in the use of boron, silicon, nitrogen and sulfur derivatives in single-electron transfer reactions for the generation of alkyl radicals are described. Photoredox …
Number of citations: 36 pubs.rsc.org

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